molecular formula C9H14N2 B1458567 2-Azaspiro[4.4]nonane-4-carbonitrile CAS No. 1936317-74-6

2-Azaspiro[4.4]nonane-4-carbonitrile

Cat. No.: B1458567
CAS No.: 1936317-74-6
M. Wt: 150.22 g/mol
InChI Key: NLIMQMCSGKRBRB-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-4-carbonitrile is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom and a nitrile group. This compound is notable for its unique structural features, which include a spiro-fused bicyclic system with a pyrrolidine ring and a nitrile group. The presence of these functional groups makes it an interesting subject for various chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-4-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable nitrile precursor with a secondary amine under specific conditions to form the spirocyclic ring. For example, the reaction of tetrahydropyran-4-carbonitrile with a secondary amine can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

2-Azaspiro[4.4]nonane-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[4.5]decane-4-carbonitrile
  • 8-Oxa-2-azaspiro[4.5]decane
  • Benzo 2-azaspiro[4.4]nonane

Uniqueness

2-Azaspiro[4.4]nonane-4-carbonitrile is unique due to its specific spirocyclic structure and the presence of both a nitrile group and a secondary amine. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-azaspiro[4.4]nonane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIMQMCSGKRBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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